molecular formula C13H15ClO3 B1326115 Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate CAS No. 951890-12-3

Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate

Cat. No. B1326115
M. Wt: 254.71 g/mol
InChI Key: RGHGWXKRISPCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate” is a chemical compound. Its molecular formula is C13H13ClO4 . It is related to the compound “Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate” which is listed in ChemSpider .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate” were not found, related compounds have been synthesized and studied. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Another study discussed the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor .

Scientific Research Applications

Enzyme-Catalyzed Asymmetric Reduction

A significant application of Ethyl 4-chloro-3-oxobutanoate is in enzyme-catalyzed asymmetric reduction. This process involves NADPH-dependent aldehyde reductase, isolated from Sporobolomyces salmonicolor, to produce ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. This method is advantageous due to its efficiency in overcoming substrate instability and enzyme inhibition in aqueous systems (Shimizu et al., 1990).

Biosynthesis of Chiral Drug Precursors

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of chiral drugs like statins, can be synthesized from ethyl 4-chloro-3-oxobutanoate. This process employs biocatalysis, characterized by low cost, mild conditions, and high yield, making it a practical option for industrial drug production. Notably, novel carbonyl reductases have been identified for this purpose, highlighting the ongoing advancements in this field (Ye et al., 2011).

Microbial Asymmetric Reduction for Chiral Intermediates

Microbial cells, such as Escherichia coli and Candida magnoliae, have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce chiral intermediates like ethyl (R)-4-chloro-3-hydroxybutanoate. This method is notable for its high enantiomeric excess and efficiency, offering a practical approach for synthesizing chiral compounds required in pharmaceuticals (Kataoka et al., 1997).

Green Chemistry Applications

In the realm of green chemistry, ethyl 4-chloro-3-oxobutanoate has been utilized in environmentally friendly reactions. For instance, its reaction with aryl aldehydes in an aqueous medium, catalyzed by boric acid, leads to the formation of 4H-isoxazol-5(4H)-ones. This method is appreciated for its simplicity, efficiency, and high yield, aligning with green chemistry principles (Kiyani & Ghorbani, 2015).

properties

IUPAC Name

ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGWXKRISPCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645859
Record name Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate

CAS RN

951890-12-3
Record name Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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